Cas no 22324-16-9 (Benzo[6,7]cyclohept[1,2,3-ij]isoquinoline-1,11-diol,4,5,6,6a,7,8-hexahydro-2,10,12-trimethoxy-6-methyl-, (S)- (9CI))
![Benzo[6,7]cyclohept[1,2,3-ij]isoquinoline-1,11-diol,4,5,6,6a,7,8-hexahydro-2,10,12-trimethoxy-6-methyl-, (S)- (9CI) structure](https://it.kuujia.com/scimg/cas/22324-16-9x500.png)
22324-16-9 structure
Nome del prodotto:Benzo[6,7]cyclohept[1,2,3-ij]isoquinoline-1,11-diol,4,5,6,6a,7,8-hexahydro-2,10,12-trimethoxy-6-methyl-, (S)- (9CI)
Benzo[6,7]cyclohept[1,2,3-ij]isoquinoline-1,11-diol,4,5,6,6a,7,8-hexahydro-2,10,12-trimethoxy-6-methyl-, (S)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzo[6,7]cyclohept[1,2,3-ij]isoquinoline-1,11-diol,4,5,6,6a,7,8-hexahydro-2,10,12-trimethoxy-6-methyl-, (S)- (9CI)
- 2,10,12-Trimethoxy-6-methyl-4,5,6,6a,7,8-hexahydrobenzo[6,7]cyclohepta[1,2,3-ij]isoquinoline-1,11-diol
- BRN 1555600
- 22324-16-9
- DTXSID60944971
- C-Homo-6a-alpha-aporphine-1,10-diol, 2,9,11-trimethoxy-
- Merobustinine
- 2,9,11-Trimethoxy-C-homo-6a-alpha-aporphine-1,10-diol
- (+)-Multifloramine
- Benzo(6,7)cyclohept(1,2,3-ij)isoquinoline-1,11-diol, 4,5,6,6a,7,8-hexahydro-6-methyl-2,10,12-trimethoxy-, (S)-
-
- Inchi: InChI=1S/C21H25NO5/c1-22-8-7-12-10-14(25-2)19(23)18-16(12)13(22)6-5-11-9-15(26-3)20(24)21(27-4)17(11)18/h9-10,13,23-24H,5-8H2,1-4H3
- Chiave InChI: JCWDQBQBVNMMNK-UHFFFAOYSA-N
- Sorrisi: COC1C=C2C(C3C(O)=C(OC)C=C4C=3C(N(CC4)C)CC2)=C(OC)C=1O
Proprietà calcolate
- Massa esatta: 371.17335
- Massa monoisotopica: 371.173
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 27
- Conta legami ruotabili: 3
- Complessità: 519
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 71.4Ų
Proprietà sperimentali
- Densità: 1.257
- Punto di ebollizione: 581.1°C at 760 mmHg
- Punto di infiammabilità: 305.3°C
- Indice di rifrazione: 1.61
- PSA: 71.39
Benzo[6,7]cyclohept[1,2,3-ij]isoquinoline-1,11-diol,4,5,6,6a,7,8-hexahydro-2,10,12-trimethoxy-6-methyl-, (S)- (9CI) Letteratura correlata
-
A. R. Battersby,E. McDonald,M. H. G. Munro,R. Ramage Chem. Commun. (London) 1967 934
-
2. Index of subjects, 1971
-
T. Kametani,K. Fukumoto,H. Yagi,F. Satoh Chem. Commun. (London) 1967 878
-
4. Biosynthesis. Part XX. Biosynthesis of c-homoaporphines in Kreysigia multifloraAlan R. Battersby,Peter B?hler,Murray H. G. Munro,Robert Ramage J. Chem. Soc. Perkin Trans. 1 1974 1399
-
A. R. Battersby,P. B?hler,M. H. G. Munro,R. Ramage J. Chem. Soc. D 1969 1066
22324-16-9 (Benzo[6,7]cyclohept[1,2,3-ij]isoquinoline-1,11-diol,4,5,6,6a,7,8-hexahydro-2,10,12-trimethoxy-6-methyl-, (S)- (9CI)) Prodotti correlati
- 475-67-2(Isocorydine)
- 475-83-2(Nuciferine)
- 128-76-7(4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-)
- 23599-69-1((+)-Norisoboldine)
- 5890-18-6(Laurolitsine)
- 476-70-0(Boldine)
- 686772-54-3(N-benzyl-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide)
- 1797875-34-3(RQESPVGFBFQVDH-UHFFFAOYSA-N)
- 1956323-02-6(5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-cyclopropyl-N-(1-phenylethyl)-)
- 245368-50-7(Pent-4-ene-1-sulfonamide)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
